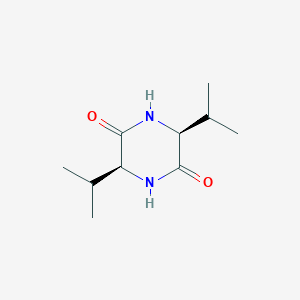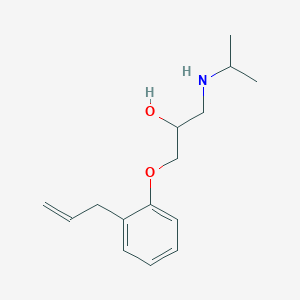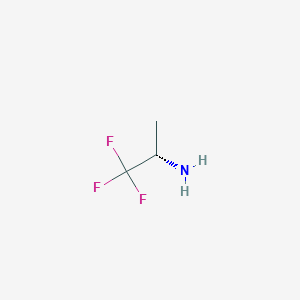
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorenyl-methoxycarbonyl amino acids involves intricate chemical processes, aiming to create compounds with specific properties, such as anti-inflammatory activities (Weitzberg et al., 1991). Additionally, the synthesis of oligomers derived from amide-linked neuraminic acid analogs demonstrates the versatility and potential for creating complex molecules from simpler units (Gregar & Gervay-Hague, 2004).
Molecular Structure Analysis
The molecular structure of fluorenyl-methoxycarbonyl amino acids and related compounds showcases complex arrangements that can significantly impact their chemical and physical properties. For example, studies on the structure and properties of 9-hydroxy-fluorene-9-carboxylic acid provide insights into the geometry and structural parameters of similar compounds (Yu & Yan, 1992).
Chemical Reactions and Properties
Chemical reactions involving fluorenyl-methoxycarbonyl amino acids are diverse and can lead to a wide range of products with different properties. For instance, the synthesis and properties of Schiff bases using related compounds highlight the potential for creating novel molecules with antimicrobial activity (Puthran et al., 2019).
Physical Properties Analysis
The physical properties of fluorenyl-methoxycarbonyl amino acids and similar molecules can vary widely depending on their specific structures and substitutions. Studies focusing on the synthesis and properties of fluorinated polyamides and poly(amide imide)s based on related structures reveal insights into solubility, thermal stability, and film-forming capabilities (Yang et al., 2006).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications. For example, the reaction of acylaminocyanoesters with specific reagents leading to substituted aminothiazoles demonstrates the chemical versatility and potential for creating bioactive molecules (Golankiewicz et al., 1985).
Aplicaciones Científicas De Investigación
Synthesis of β2- and β3-Peptides
N-Fmoc-protected β2-homoamino acids, which involve the (9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group, are used in the solid-phase synthesis of β-peptides. This process involves a diastereoselective amidomethylation and is suitable for large-scale preparation (Šebesta & Seebach, 2003).
Oligomer Synthesis
N-Fmoc-protected sugar amino acids derived from 2,3-dehydroneuraminic acids have been synthesized and used in solid-phase synthesis to create oligomers of various lengths (Gregar & Gervay-Hague, 2004).
Enantioselective Synthesis
The compound plays a role in the enantioselective synthesis of amino acids, such as 3'-phosphono-L-tyrosine, and their incorporation into peptides using solid-phase peptide synthesis (Paladino et al., 1993).
Self-Assembled Structures
Fmoc modified amino acids, including (9H-fluoren-9-yl)methoxy]carbonyl derivatives, have been studied for their self-assembling properties, leading to the formation of various morphologies like fibers, tubes, and flower-like structures (Gour et al., 2021).
Photophysics and Bioimaging
Fluorenyl derivatives have been investigated for their photophysical properties and potential in bioimaging, particularly in integrin-targeting and two-photon fluorescence microscopy (Morales et al., 2010).
Synthesis of Azatryptophan Analogs
The compound has been used in the synthesis of differentially protected azatryptophan derivatives, which play an important role in peptide-based drug discovery (Nimje et al., 2020).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, similar compounds are labeled as irritants6.
Direcciones Futuras
The future directions of this compound are not explicitly mentioned in the search results. However, Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals7.
Please note that the information provided is based on the search results and may not be fully accurate or complete. For a more comprehensive analysis, please refer to the relevant papers897.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-23(28)25(13-16-7-1-2-8-17(16)14-25)26-24(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDKTZLMNAVTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361459 | |
| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |
CAS RN |
135944-07-9 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135944-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















